molecular formula C22H25Cl2N5O2 B2638428 9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 893996-37-7

9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2638428
CAS No.: 893996-37-7
M. Wt: 462.38
InChI Key: JWXLXQHXWDXTQH-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a dichlorophenyl group, and a pyrimido[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a mono-chlorinated or non-chlorinated phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of mono-chlorinated or non-chlorinated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Similar Compounds

    9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-purine-2,4-dione: Similar structure but lacks the pyrimido[1,2-g] core.

    3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione: Similar structure but lacks the cyclohexyl group.

Uniqueness: : The presence of both the cyclohexyl group and the pyrimido[1,2-g]purine core in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h8-9,12,16H,2-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXLXQHXWDXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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